2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a pyridazine ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-methylphenyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The sulfanyl group may undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole moiety but differs in the rest of the structure.
2-(1,3-benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety and an ethanamine group.
1-(1,3-benzodioxol-5-yl)-3-(2S,3R,6S)-6-(2-(4-(dimethylamino)methyl)-1-triazolyl)ethyl-2-(hydroxymethyl)-3-oxanyl]urea: A more complex structure with multiple functional groups.
Uniqueness
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is unique due to its combination of a benzodioxole moiety, a pyridazine ring, and a sulfanyl-acetamide linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13-4-2-3-5-15(13)21-19(24)11-27-20-9-7-16(22-23-20)14-6-8-17-18(10-14)26-12-25-17/h2-10H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBCGXCLSHGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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